![molecular formula C₁₇H₁₅N₃O₃S B1140727 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione CAS No. 643764-88-9](/img/structure/B1140727.png)
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including compounds structurally related to 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione, involves various chemical processes. For instance, Sohda et al. (1982) prepared more than 100 5-substituted thiazolidine-2,4-diones, indicating a broad interest in exploring the synthetic routes and modifications for enhancing the chemical properties of this class of compounds (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives has been closely examined to understand their interaction with biological targets. Li et al. (2009) conducted a structure-activity relationship (SAR) study to identify the pharmacophore of a thiazolidinedione derivative, providing insights into the molecular features important for biological activity (Li et al., 2009).
科学的研究の応用
ERK1/2 Inhibitor Development
A study by Li et al. (2009) involved the synthesis and biological characterization of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione in human leukemia U937 cells. This research aimed at developing ERK1/2 substrate-specific inhibitors, providing insight into the pharmacophore of these compounds for potential therapeutic applications (Li et al., 2009).
Antidiabetic and Hypolipidemic Activities
Sohda et al. (1982) explored over 100 5-substituted thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. This study contributed to understanding the structure-activity relationship of these compounds, identifying potential therapeutic agents for diabetes and related metabolic disorders (Sohda et al., 1982).
Design and Synthesis for Triglyceride Accumulation and Hypoglycemic Activity
Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in diabetic mice, contributing to the development of new pharmacological agents for metabolic diseases (Kim et al., 2004).
Molecular Docking and Hypoglycemic Activity
Roy et al. (2013) synthesized a new series of thiazolidine-2,4-diones, conducting molecular docking studies and evaluating their oral hypoglycemic activity. This research provided insights into the interaction of these compounds with peroxisome proliferator-activated receptor-gamma and their potential as oral hypoglycemic agents (Roy et al., 2013).
Biocatalytic Reduction for Diabetes Treatment
Cantello et al. (1994) described a biotransformation system for reducing carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones using red yeasts. This biocatalytic approach, yielding 5-benzylthiazolidine-2,4-diones, has potential applications in treating non-insulin-dependent diabetes mellitus (Cantello et al., 1994).
Solvent-Free Synthesis under Microwave Irradiation
Yang and Yang (2011) achieved a novel and clean synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones using microwave irradiation. This approach provides an efficient and environmentally friendly method for synthesizing these compounds (Yang & Yang, 2011).
特性
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDJHGHVLTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147886 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
CAS RN |
643764-88-9 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643764-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

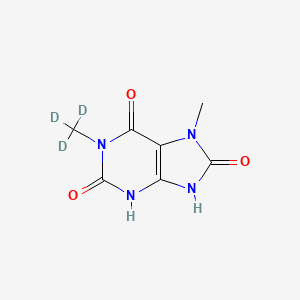
![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


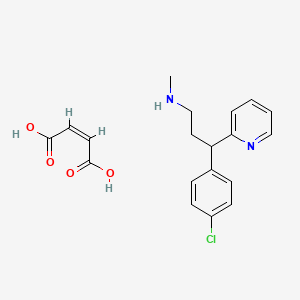
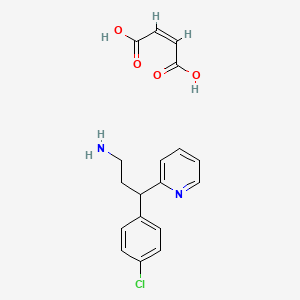
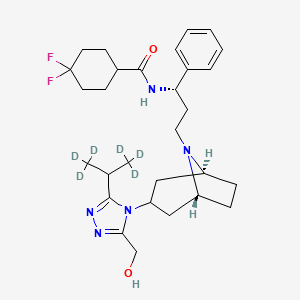

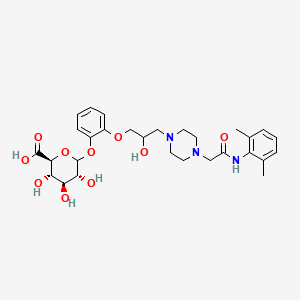
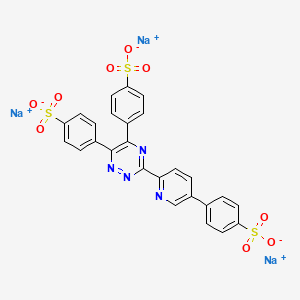
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)
